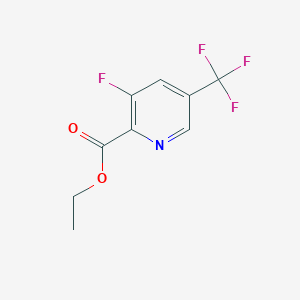
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
説明
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7F4NO2 and its molecular weight is 237.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a compound that has been used in various chemical reactions, particularly in the Suzuki–Miyaura coupling . The primary targets of this compound are the organoboron reagents used in these reactions . These reagents are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the boron atom to a palladium complex . The compound’s fluorine atoms and pyridine structure play a crucial role in this interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation . The compound’s interaction with organoboron reagents facilitates the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .
Pharmacokinetics
It’s known that the compound’s fluorine atoms and pyridine structure can influence its absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the compound’s bioavailability and its overall effectiveness in chemical reactions .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions and is particularly important in the Suzuki–Miyaura coupling . The compound’s unique structure and properties make it an effective agent in these reactions .
生物活性
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention due to its potential biological activity and applications in pharmaceuticals and agrochemicals. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₉H₇F₄NO₂
- Molecular Weight : 237.15 g/mol
- Appearance : Colorless to light yellow liquid
- Purity : Typically >98% in commercial preparations .
Potential Applications
This compound has potential applications in:
- Pharmaceuticals : As a building block for drug development, particularly in neurodegenerative disease therapies.
- Agrochemicals : Utilized in the synthesis of herbicides and pesticides due to its biological activity against pests.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇ClF₃NO₂ | Contains chlorine instead of fluorine, affecting reactivity and biological activity. |
| Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇F₄NO₂ | Lacks the fluorine at position three, potentially altering pharmacokinetics. |
| Ethyl 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇F₄NO₂ | Similar structure but with fluorine at position six; may exhibit different biological properties. |
Study on Trifluoromethyl Group Influence
Research has shown that the introduction of a trifluoromethyl group into organic compounds significantly enhances their biological properties. For example, a study indicated that compounds with this group exhibited increased potency for inhibiting serotonin uptake compared to non-fluorinated analogs . This suggests that this compound could similarly benefit from enhanced biological activity due to its structural characteristics.
Safety and Handling Considerations
While exploring its potential applications, it is crucial to note that similar pyridine derivatives can pose safety risks. They may be irritating to the skin, eyes, and respiratory system, necessitating careful handling with appropriate personal protective equipment (PPE) in well-ventilated areas.
特性
IUPAC Name |
ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJDIPFEXRFVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















